molecular formula C17H11Cl2F3N6O B2535496 8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 303986-21-2

8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No.: B2535496
CAS No.: 303986-21-2
M. Wt: 443.21
InChI Key: KKGLDUAPEVVQAP-UHFFFAOYSA-N
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Description

This compound (CAS: 303986-21-2) is a heterocyclic organic molecule featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core. Its molecular formula is C₁₇H₁₁Cl₂F₃N₆O, with a molecular weight of 443.21 g/mol . The structure includes:

  • A chlorine substituent at position 8 of the quinoxaline ring.
  • An ethylamino linker connecting the triazoloquinoxaline moiety to a 3-chloro-5-(trifluoromethyl)pyridinyl group.

Properties

IUPAC Name

8-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N6O/c18-10-1-2-12-13(6-10)28-8-25-26-15(28)16(29)27(12)4-3-23-14-11(19)5-9(7-24-14)17(20,21)22/h1-2,5-8H,3-4H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGLDUAPEVVQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C=NN=C3C(=O)N2CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a novel synthetic molecule that has garnered attention in pharmacological research for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H13_{13}ClF3_3N5_5O
  • Molecular Weight : 367.75 g/mol

This compound features a triazole ring fused with a quinoxaline moiety, which is known to contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against Chlamydia trachomatis. The trifluoromethyl group enhances the compound's ability to disrupt bacterial growth without affecting host cell viability .
  • Anti-inflammatory Effects : The compound may also modulate inflammatory pathways by inhibiting TNFα-induced NF-κB activation, which is significant in various inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Topoisomerase InhibitionInduces G2/M cell cycle arrest in cancer cells
AntimicrobialEffective against C. trachomatis; preserves host cells
Anti-inflammatoryInhibits NF-κB activation

Case Studies and Research Findings

  • Cancer Cell Lines : In vitro studies have demonstrated that the compound significantly reduces the proliferation of various cancer cell lines (e.g., MGC-803, HeLa) while exhibiting low cytotoxicity towards normal cells (L929) . This selectivity suggests potential for therapeutic applications in oncology.
  • Antichlamydial Activity : A series of analogs derived from the original compound were tested for their ability to inhibit C. trachomatis growth. The presence of the trifluoromethyl group was crucial for maintaining activity, highlighting the importance of electronic properties in drug design .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound's interaction with topoisomerase II leads to the formation of DNA breaks, ultimately triggering apoptotic pathways in cancer cells. This was evidenced by increased markers of apoptosis and cell cycle analysis .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

  • Anticancer Properties : Research indicates that derivatives of quinoxaline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values in the range of 1.9–7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting that the target compound may also possess similar anticancer activity .
  • Antimicrobial Activity : Compounds containing triazole and quinoxaline rings have been investigated for their antimicrobial properties. The presence of halogen substituents (like chlorine and trifluoromethyl groups) often enhances their efficacy against bacterial strains .
  • Potential as Antiviral Agents : The structural features of this compound may allow it to interact with viral proteins or enzymes, making it a candidate for antiviral drug development .

Case Studies

  • Anticancer Activity Study : In a study assessing various quinoxaline derivatives for antiproliferative effects, several compounds were synthesized and tested against cancer cell lines. The results indicated that modifications in the structure could significantly enhance anticancer activity .
  • Synthesis and Evaluation of Triazole Derivatives : A series of derivatives were synthesized based on the triazole framework, showing promising results in inhibiting tumor growth in vitro . These findings suggest that further exploration into structural modifications could lead to more potent anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeRelated Compound(s)IC50 Range (μg/mL)Reference
AnticancerQuinoxaline derivatives1.9 - 7.52
AntimicrobialTriazole-containing compoundsVaried
AntiviralTriazoloquinoxaline derivativesNot Specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazolo-fused heterocycles , which are widely studied for their biological properties. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
Target Compound (CAS 303986-21-2) Triazolo[4,3-a]quinoxaline C₁₇H₁₁Cl₂F₃N₆O 443.21 8-Cl, pyridinyl-CF₃/Cl Undisclosed (structural analog data suggests anticancer potential)
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (Compound 1) Triazolo[4,3-a]pyrazine C₆H₃ClF₃N₅ 237.57 8-Cl, 3-CF₃ Anticancer intermediate
5-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)triazoloquinoxalin-4-one Triazolo[4,3-a]quinoxaline C₁₈H₁₁ClF₆N₆O 476.76 8-CF₃, pyridinyl-CF₃/Cl Higher lipophilicity; potential enhanced target binding
8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine Pyrazolo-triazolo-pyrimidine C₁₆H₁₂F₃N₇ 359.31 8-CH₃, phenyl-CF₃ Kinase inhibition (implied by structural class)

Key Observations

Core Structure Influence: The triazoloquinoxaline core (target compound) offers a larger aromatic system compared to triazolopyrazines (Compound 1) or pyrazolo-triazolo-pyrimidines . This may enhance interactions with hydrophobic pockets in enzymes or receptors.

Substituent Effects: The 8-chloro substituent in the target compound contrasts with the 8-trifluoromethyl group in its quinoxaline analog . Chlorine’s electron-withdrawing nature may modulate electronic properties differently than CF₃’s steric and lipophilic effects. Pyridinyl-CF₃/Cl groups (common in all analogs) are critical for target recognition, likely due to halogen bonding or π-stacking interactions .

Biological Activity Trends: Compounds with CF₃ groups (e.g., the trifluoromethylquinoxaline analog ) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but could also affect metabolic stability. Anticancer activity is explicitly noted for triazolopyrazines (Compound 1), suggesting the target compound’s quinoxaline core could be optimized for similar applications .

Synthetic Complexity: The target compound’s ethylamino linker and fused rings likely require multi-step synthesis, as seen in methods for analogous triazolo-thiadiazines . Simpler analogs (e.g., Compound 1) may be more scalable .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the triazoloquinoxaline core. Key steps include:

  • Protection of amino groups : Use of tert-butoxycarbonyl (Boc) to protect intermediates, preventing undesired side reactions during nitrosation or reduction steps .
  • Chloroethyl isocyanate coupling : Reaction at room temperature for extended periods (e.g., 20 days) to avoid decomposition, as heating may lead to byproducts .
  • Deprotection with trifluoroacetic acid (TFA) : Ensures high yield of the final product without disrupting the triazoloquinoxaline scaffold . Optimization requires monitoring reaction progress via LC-MS and adjusting solvent polarity (e.g., dichloromethane vs. chloroform) to stabilize intermediates.

Q. How is the compound’s structure confirmed using spectroscopic methods?

  • 1H-NMR : Signals for NH protons (broad singlets at δ 8.5–9.5 ppm) and trifluoromethyl groups (singlets at δ 4.0–4.5 ppm) confirm substitution patterns. Dynamic NMR at elevated temperatures (e.g., 100°C) resolves rotational isomerism in formamide intermediates .
  • Elemental analysis : Carbon/nitrogen ratios validate molecular formula integrity, particularly for chlorine and fluorine content .
  • X-ray crystallography : Used to resolve steric clashes in the triazoloquinoxaline core, as seen in related compounds .

Q. What purification techniques are effective for isolating the final product?

  • Recrystallization : Methanol or methanol/chloroform mixtures yield high-purity crystals by exploiting differential solubility of the product and byproducts .
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers, especially for intermediates with multiple halogen substituents .

Q. How can the stability of intermediates be assessed during synthesis?

  • TLC monitoring : Track decomposition of nitrosated intermediates, which may form pyrazolotriazole derivatives under prolonged heating .
  • Mass spectrometry : Detect labile intermediates (e.g., urea derivatives) prone to cyclization or oxidation .

Q. What safety precautions are essential when handling chloroethyl isocyanate and trifluoroacetic acid?

  • Chloroethyl isocyanate : Use in a fume hood with nitrile gloves; its volatility and toxicity require closed-system reactors .
  • Trifluoroacetic acid : Neutralize spills with sodium bicarbonate; prolonged exposure damages respiratory tissues .

Q. How are reaction yields calculated for multi-step syntheses?

  • Gravimetric analysis : Weigh isolated products after each step, accounting for solvent residues.
  • HPLC quantification : Compare peak areas of crude mixtures against calibrated standards for low-yield steps (e.g., Boc deprotection) .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of adenosine receptors (A2A/A3) to model interactions between the triazoloquinoxaline core and hydrophobic binding pockets .
  • QSAR models : Correlate trifluoromethyl and chloro substituent positions with antiproliferative activity using Hammett σ constants and logP values .

Q. How do steric and electronic effects of substituents influence bioactivity?

  • Steric effects : Bulkier substituents (e.g., 3-chloropyridinyl) reduce binding to compact enzymatic active sites, as shown in comparative studies with 8-methyl analogues .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability by lowering susceptibility to cytochrome P450 oxidation .

Q. What strategies resolve contradictions in fluorescence quenching data during receptor binding assays?

  • FRET-based assays : Use TQZ (triazoloquinazolin-5-amine) as a Förster resonance energy transfer donor to distinguish specific binding from nonspecific quenching .
  • Control experiments : Compare quenching in knockout cell lines to rule out interference from endogenous fluorophores .

Q. How can reaction mechanisms for unexpected byproducts (e.g., pyrazolotriazoles) be elucidated?

  • Isotopic labeling : Introduce 15N at the pyrazole nitrogen to track rearrangement pathways via 2D NMR .
  • DFT calculations : Simulate transition states for ring expansion/contraction steps, identifying thermodynamic drivers for byproduct formation .

Q. What in vitro assays are suitable for evaluating antiproliferative activity?

  • MTT assay : Test against human cancer cell lines (e.g., HCT-116, MCF-7) with IC50 values normalized to cisplatin controls .
  • Sea urchin embryo assay : Assess antimitotic effects by monitoring microtubule disruption in vivo .

Q. How are regioselectivity challenges addressed during functionalization of the quinoxaline ring?

  • Directing groups : Introduce temporary sulfonyl groups at C4 to steer electrophilic substitution to C5/C8 positions .
  • Microwave-assisted synthesis : Enhance regioselectivity in SNAr reactions by reducing side reactions through controlled heating .

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